molecular formula C10H10N2O2S B3022614 Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate CAS No. 225525-63-3

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Cat. No.: B3022614
CAS No.: 225525-63-3
M. Wt: 222.27 g/mol
InChI Key: UCCRMZWBOIVMKI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS 225525-63-3) is a high-purity benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 10 N 2 O 2 S and a molecular weight of 222.26 g/mol, this compound serves as a versatile chemical intermediate . The benzothiazole core is a privileged scaffold in the development of novel bioactive molecules. Research into analogous structures has demonstrated that substituted benzo[d]thiazoles can exhibit inhibitory effects on bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication, positioning them as promising scaffolds for antibacterial development . Furthermore, benzothiazole-based compounds are actively explored in neuroscience research, including the design of neuronal nitric oxide synthase (nNOS) inhibitors with potential neuroprotecting effects . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that proper storage conditions (2-8°C, sealed, and protected from light) are recommended to maintain the integrity of this compound . The SMILES representation is O=C(C1=CC(C)=C2N=C(N)SC2=C1)OC .

Properties

IUPAC Name

methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCRMZWBOIVMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with methyl 2-bromo-4-methylbenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Hydroxy vs. Methyl Substituents

  • Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate (15): Synthesized using a tert-butyldimethylsilyl (TBS)-protecting group, which is easily removed during isolation . The hydroxyl group at position 4 enables selective O-substitution (e.g., alkylation or acylation) without affecting the amino group . Applications: Used in the synthesis of antibacterial conjugates and fluorophores .
  • Less reactive toward electrophilic substitution than the hydroxyl analogue, making it more stable under acidic conditions .

Chloro vs. Methyl Substituents

  • Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate (CAS: 1427425-98-6): The electron-withdrawing chlorine atom increases electrophilicity at position 4, facilitating nucleophilic aromatic substitution reactions . Applications: Serves as a precursor for cross-coupling reactions in medicinal chemistry .

Morpholinyl vs. Methyl Substituents

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate: The morpholinyl group introduces hydrogen-bonding capabilities and enhances solubility in polar solvents . Crystal structure studies reveal intermolecular hydrogen bonds involving the morpholine oxygen, stabilizing the solid-state arrangement .

Ester Group Variations

Methyl Ester vs. Ethyl Ester

  • Synthesis: Similar to the methyl ester but uses ethyl 4-aminobenzoate as a starting material .

Positional Isomerism

4-Methyl vs. 5-Methyl Derivatives

  • Methyl 2-amino-5-methylbenzo[d]thiazole-6-carboxylate (CAS: 1427409-12-8): The methyl group at position 5 creates steric hindrance near the amino group, reducing reactivity toward acylation compared to the 4-methyl isomer . Applications: Less explored but shows moderate antifungal activity in preliminary screens .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (Key Solvents)
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate 222.25 Not reported DMSO, methanol
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate 225.22 >250 (decomposes) DMSO, aqueous base
Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate 242.68 Not reported DCM, ethyl acetate

Biological Activity

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by the molecular formula C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S and features a benzothiazole core. This structure includes:

  • An amino group at position 2
  • A methyl group at position 4
  • A methyl ester group at position 6

These structural elements contribute to its unique chemical reactivity and biological effects.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, attributed to its ability to interact with bacterial cell walls or enzymes.
  • Antifungal Properties : Similar to its antibacterial effects, it shows potential in combating fungal infections, making it a candidate for developing new antifungal agents.
  • Antitumor Activity : Research indicates that this compound can inhibit certain enzymes involved in tumor growth, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Some studies suggest that thiazole derivatives may offer neuroprotective benefits, although specific data on this compound is limited .

The biological effects of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Like other benzothiazole derivatives, it may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .
  • Interaction with Biochemical Pathways : The compound's lipophilicity (Log P = 2.11) suggests good permeability across biological membranes, allowing it to interact with various biochemical pathways leading to its pharmacological effects.
  • Oxidative Stress Modulation : Thiazole derivatives are known for their antioxidant properties, which may contribute to their protective effects in biological systems.

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

Cell LineIC50 (µg/mL)Mechanism of Action
A-4311.98 ± 1.22Inhibition of Bcl-2 protein interactions
Jurkat<1.61Disruption of microtubule dynamics

Q & A

Q. What are the common synthetic routes for preparing methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, and how do reaction conditions affect yields?

Methodological Answer : The compound is typically synthesized via cyclization reactions. A representative approach involves:

Bromination and Cyclization : React methyl 4-amino-3-methylbenzoate with NaSCN and bromine (Br₂) in ethanol at 30°C for 48 hours, followed by pH adjustment to isolate intermediates .

Functionalization : Use CuBr₂ and t-BuONO in acetonitrile to introduce bromine at the 2-position, achieving moderate yields (~24%) .

Alkylation : For derivatives, alkylation of the hydroxyl group (e.g., using 3-(chloromethyl)pyridine hydrochloride) in DMF with K₂CO₃/KI at 60°C yields substituted analogs (e.g., 8% yield for pyridinylmethoxy derivatives) .

Q. Key Considerations :

  • Prolonged reaction times (48+ hours) improve cyclization efficiency but may increase side products.
  • Low yields in bromination steps (e.g., 24%) suggest competing pathways; optimizing stoichiometry or using alternative catalysts (e.g., Fe powder in AcOH ) could mitigate this.

Q. How is this compound characterized structurally?

Methodological Answer :

NMR Spectroscopy :

  • ¹H NMR : Key peaks include aromatic protons (δ 7.4–8.0 ppm), OCH₃ (δ ~3.8 ppm), and NH₂ (δ ~7.5 ppm, broad singlet) .
  • ¹³C NMR : Carboxylate carbons appear at δ ~160–168 ppm, while thiazole ring carbons resonate at δ ~120–155 ppm .

X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For example, intermolecular hydrogen bonds between NH₂ and carboxylate groups stabilize the lattice .

Q. Data Interpretation :

  • Discrepancies in NH₂ proton integration may arise from tautomerism; deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR resolve this .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of 4-methyl-substituted benzothiazole derivatives?

Methodological Answer :

Mechanistic Analysis : Low yields (~20–24%) in bromination/cyclization steps often stem from incomplete ring closure or side reactions (e.g., over-oxidation).

Experimental Adjustments :

  • Catalyst Screening : Replace CuBr₂ with Fe powder in acetic acid, which reduces side products (e.g., 92% yield reported for analogous thieno-thiazoles ).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps but may require strict temperature control to prevent decomposition .

Byproduct Management : Use silica gel chromatography (PE/EtOAc gradients) to isolate target compounds from dibrominated byproducts (e.g., 5b in ).

Case Study :
Substituting NaSCN with thiourea in cyclization improved yields for fluorinated analogs from 66% to >80% in related studies .

Q. How do researchers resolve contradictions in spectral data for benzothiazole derivatives?

Methodological Answer :

Contradiction Source : Discrepancies often arise from tautomerism (e.g., NH₂ ↔ NH tautomers) or solvent effects.

Resolution Strategies :

  • Variable-Temperature NMR : Analyze NH₂ proton shifts at 25–60°C to identify dynamic equilibria .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-31G* level) to assign ambiguous peaks .

Crystallographic Validation : Single-crystal X-ray structures (refined via SHELXL ) provide definitive bond-length data, resolving ambiguities in substituent orientation.

Example :
In methyl 2-(dimethylamino)thieno-thiazole derivatives, ¹H NMR δ 3.12 ppm (N(CH₃)₂) and 7.64 ppm (H-5) were validated via X-ray to confirm regiochemistry .

Q. What methodologies are used to study the biological activity of this compound derivatives?

Methodological Answer :

Target Identification : Derivatives are evaluated as DNA gyrase inhibitors (e.g., IC₅₀ < 1 µM against Acinetobacter baumannii). Assays include:

  • Fluorescence Polarization : Measure compound binding to gyrase ATPase domains .
  • MIC Testing : Determine minimum inhibitory concentrations against bacterial strains.

SAR Analysis :

  • Substituent Effects : Pyridinylmethoxy groups enhance activity (e.g., 5s3 in ), while bulky substituents (e.g., pyrrolecarboxamido) reduce solubility.
  • Prodrug Design : Hydrolysis of methyl esters to free carboxylic acids improves cellular uptake (e.g., 73% yield for 6s4 ).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

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